molecular formula C17H19ClN2O3 B6719825 N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide

Cat. No.: B6719825
M. Wt: 334.8 g/mol
InChI Key: PNKIYNNIHDAAJF-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a furan ring, a carboxamide group, and a substituted aniline moiety. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-10(2)12-6-7-23-16(12)17(22)19-9-15(21)20-14-5-4-11(3)8-13(14)18/h4-8,10H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIYNNIHDAAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=C(C=CO2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the substituted aniline. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro group on the aniline ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-3-propan-2-ylfuran-2-carboxamide: shares similarities with other substituted aniline derivatives and furan-based compounds.

    This compound: is unique due to its specific substitution pattern and the presence of both a furan ring and a carboxamide group.

Uniqueness

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